An In-depth Technical Guide to the Mechanism of Action of IDE and Id1 Inhibitors
An In-depth Technical Guide to the Mechanism of Action of IDE and Id1 Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The initial query for "IDE-IN-1" did not correspond to a specific, publicly documented chemical entity. This guide provides a comprehensive overview of the two most probable interpretations of the query: inhibitors of Insulin-Degrading Enzyme (IDE) and inhibitors of Inhibitor of Differentiation 1 (Id1). Both are significant targets in current therapeutic research.
Section 1: Inhibitors of Insulin-Degrading Enzyme (IDE)
Insulin-Degrading Enzyme (IDE), also known as insulysin, is a ubiquitously expressed zinc-metalloprotease that plays a crucial role in the catabolism of several key peptide hormones and amyloidogenic peptides, including insulin, glucagon, and amyloid-beta (Aβ).[1][2] Its dysregulation has been implicated in type 2 diabetes and Alzheimer's disease.
Core Mechanism of Action of IDE Inhibitors
The primary mechanism of IDE involves the engulfment of its substrate into a catalytic chamber. IDE consists of two N- and C-terminal domains that can exist in an "open" conformation, allowing substrate entry, and a "closed" conformation, where the substrate is enclosed for degradation.[3] IDE inhibitors are designed to interfere with this process through several mechanisms:
-
Active Site Inhibition: Many inhibitors target the zinc ion within the catalytic site, essential for the enzyme's proteolytic activity. These are often competitive inhibitors that mimic the substrate's transition state.
-
Exosite Binding: Some inhibitors bind to exosites, which are regions on the enzyme outside of the active site. This binding can allosterically modulate the enzyme's conformation, preventing the transition to the active "closed" state or hindering substrate binding.[4]
-
Conformational Stabilization: Certain inhibitors function by stabilizing the "closed," inactive conformation of IDE, thereby preventing substrate access and degradation.[5]
Quantitative Data for IDE Modulators
The following table summarizes quantitative data for selected IDE inhibitors and activators.
| Compound | Type | Target | IC50 | Ki | Assay Type | Reference |
| NTE-1 | Inhibitor | Human IDE | 4 nM (screening assay), 11 nM (CF-hIDE), 15 nM (WT-hIDE), 18 nM (rat liver lysate) | - | Insulin Degradation Assay | [6] |
| ML345 | Inhibitor | Human IDE | - | - | Fluorescent substrate cleavage | [7] |
| Ii1 | Inhibitor | Human IDE | Submicromolar | 1.7 nM | Aβ Degradation Assay | [7][8] |
| 6bK | Inhibitor | Human IDE | 50 nM | - | HTRF Assay | [4] |
| Hit 1 | Activator | Human IDE | EC50 = 5.5 µM | - | Not Specified |
Experimental Protocols
1. Homogeneous Fluorogenic IDE Inhibitor Screening Assay
This protocol is adapted from commercially available kits and is a common method for high-throughput screening of IDE inhibitors.[9][10]
-
Objective: To measure the enzymatic activity of IDE in the presence of potential inhibitors using a fluorogenic substrate.
-
Principle: The assay utilizes an internally quenched fluorogenic substrate. When cleaved by IDE, a highly fluorescent molecule is released, and the increase in fluorescence intensity is proportional to IDE activity.
-
Materials:
-
Purified recombinant IDE
-
Fluorogenic IDE substrate (e.g., FRET-based peptide)
-
Assay Buffer (e.g., PR-02 Buffer)
-
Test compounds (inhibitors)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Thaw IDE on ice and dilute to a working concentration of 0.5 ng/µl in assay buffer. Keep the diluted enzyme on ice.[9]
-
Prepare serial dilutions of the test inhibitor at concentrations 10-fold higher than the desired final concentrations. If the compound is soluble in DMSO, ensure the final DMSO concentration in the assay does not exceed 1%.[9]
-
In a 96-well plate, add 20 µl of diluted IDE to all wells except the "Negative Control" wells.
-
Add 20 µl of assay buffer to the "Negative Control" wells.
-
Add 5 µl of the inhibitor solution to the "Test Inhibitor" wells. For "Positive Control" and "Negative Control" wells, add 5 µl of the diluent solution (e.g., assay buffer with the same DMSO concentration as the inhibitor wells).
-
Pre-incubate the plate at room temperature for 30 minutes with gentle agitation.
-
Prepare the IDE substrate by diluting it (e.g., 2000-fold) in the assay buffer.
-
Initiate the enzymatic reaction by adding 25 µl of the diluted substrate to all wells. Protect the plate from direct light.[9]
-
Incubate at room temperature for 30-60 minutes.
-
Read the fluorescence intensity using a plate reader with excitation at 320 nm and emission at 380 nm.[9]
-
Calculate the percent inhibition relative to the controls.
-
2. Fluorescence Anisotropy High-Throughput Screening Assay
This method is used to identify compounds that bind to the exosite of IDE.[11]
-
Objective: To identify small molecules that displace a fluorescent probe bound to an exosite of IDE.
-
Principle: A fluorescently labeled probe that binds to an IDE exosite will have a high fluorescence anisotropy value due to its slow tumbling when bound to the large enzyme. If a test compound displaces the probe, the free probe will tumble faster, resulting in a decrease in fluorescence anisotropy.
-
Procedure:
-
Mix human recombinant IDE with a fluorescein-labeled macrocycle probe (e.g., FL-6b) in an appropriate buffer (e.g., 50 mM Tris pH 8.0, 1 M NaCl).[11]
-
Transfer the enzyme-probe mixture to a 96-well plate.
-
Add test compounds at the desired final concentration (e.g., 20 µM). Include a known exosite-binding inhibitor as a positive control.[11]
-
Allow the mixture to equilibrate for 30 minutes at room temperature.
-
Measure the fluorescence anisotropy using a spectrophotometer (e.g., excitation 492 nm, emission 523 nm).[11]
-
Mandatory Visualization
Section 2: Inhibitors of Inhibitor of Differentiation 1 (Id1)
Inhibitor of Differentiation 1 (Id1) is a member of the helix-loop-helix (HLH) family of proteins. Id proteins lack a basic DNA-binding domain and act as dominant-negative regulators of basic HLH (bHLH) transcription factors.[12] By sequestering bHLH proteins, Id1 prevents their binding to DNA and subsequent transcriptional activation of genes involved in cell differentiation. Overexpression of Id1 is associated with numerous cancers, promoting proliferation, angiogenesis, and metastasis.[12]
Core Mechanism of Action of Id1 Inhibitors
Id1 inhibitors are primarily designed to disrupt the protein-protein interactions between Id1 and its bHLH binding partners. The mechanisms include:
-
Direct Binding to Id1: Small molecules can be designed to bind to a hydrophobic pocket on Id1, inducing a conformational change that prevents its dimerization with bHLH proteins.[13]
-
Inducing Id1 Degradation: Some inhibitors, upon binding to Id1, can destabilize the protein, leading to its ubiquitination and subsequent degradation by the proteasome.[14]
-
Inhibiting Upstream Signaling: Targeting pathways that lead to the upregulation of Id1 expression, such as the BMP or MAPK/ERK pathways, can indirectly inhibit Id1 function.
Quantitative Data for Id1 Inhibitors
The following table provides quantitative data for selected Id1 inhibitors.
| Compound | Type | Target | IC50 | Assay Type | Reference |
| AGX51 | Inhibitor | Id1 | 40 µM (in 4T1 cells) | Cell-based Id1 degradation | |
| C527 | Inhibitor (of USP1) | USP1 (Id1 deubiquitinase) | 0.88 µM | Deubiquitinating enzyme assay | [14] |
Experimental Protocols
1. Co-Immunoprecipitation (Co-IP) to Assess Id1-bHLH Interaction
This protocol is a standard method to study protein-protein interactions in a cellular context.[15]
-
Objective: To determine if a test compound can disrupt the interaction between Id1 and its bHLH binding partner (e.g., E47).
-
Principle: An antibody against a "bait" protein (e.g., Id1) is used to pull down the protein from a cell lysate. If a "prey" protein (e.g., E47) is interacting with the bait, it will also be pulled down. The presence of the prey protein is then detected by Western blotting.
-
Procedure:
-
Culture cells (e.g., HEK293T) and treat with the test compound or vehicle control for a specified time.
-
Harvest the cells and prepare a whole-cell lysate using a non-denaturing lysis buffer containing protease inhibitors.
-
Pre-clear the lysate by incubating with protein A/G agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-Id1) overnight at 4°C.
-
Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an antibody against the prey protein (e.g., anti-E47) to detect its presence. A decrease in the prey protein signal in the compound-treated sample indicates inhibition of the interaction.
-
2. Reporter Gene Assay for Id1-Regulated Transcription
This assay measures the functional consequence of Id1 inhibition.
-
Objective: To quantify the effect of an Id1 inhibitor on the transcriptional activity of bHLH transcription factors.
-
Principle: Cells are co-transfected with a reporter plasmid containing a luciferase gene driven by a promoter with bHLH binding sites (E-boxes), and expression vectors for Id1 and a bHLH protein. Id1 will inhibit the bHLH-driven luciferase expression. An effective Id1 inhibitor will restore luciferase expression.
-
Procedure:
-
Co-transfect cells with an E-box luciferase reporter plasmid, a bHLH expression vector, an Id1 expression vector, and a control plasmid (e.g., Renilla luciferase for normalization).
-
Treat the transfected cells with various concentrations of the test compound.
-
After an appropriate incubation period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity. An increase in the normalized luciferase activity in the presence of the compound indicates inhibition of Id1 function.
-
Mandatory Visualization
References
- 1. Frontiers | Antibody-Mediated Inhibition of Insulin-Degrading Enzyme Improves Insulin Activity in a Diabetic Mouse Model [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. Dual Exosite-binding Inhibitors of Insulin-degrading Enzyme Challenge Its Role as the Primary Mediator of Insulin Clearance in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designed Inhibitors of Insulin-Degrading Enzyme Regulate the Catabolism and Activity of Insulin [dash.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. ML345, A Small-Molecule Inhibitor of the Insulin-Degrading Enzyme (IDE) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Designed Inhibitors of Insulin-Degrading Enzyme Regulate the Catabolism and Activity of Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. amsbio.com [amsbio.com]
- 11. Substrate-selective inhibitors that reprogram the activity of insulin-degrading enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitor of Differentiation 1 (Id1) in Cancer and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are ID1 gene inhibitors and how do they work? [synapse.patsnap.com]
- 14. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
